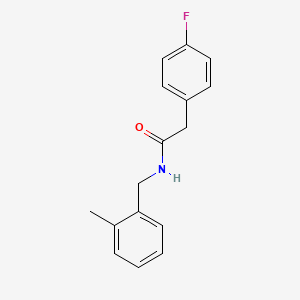![molecular formula C13H8INO3S B5150993 (5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione](/img/structure/B5150993.png)
(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine ring, a hydroxy-iodophenyl group, and a prop-2-ynyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the hydroxy-iodophenyl group and the prop-2-ynyl substituent. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the iodine atom or to alter the thiazolidine ring.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as conductivity or reactivity.
Mécanisme D'action
The mechanism of action of (5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and influencing various biochemical pathways. This can lead to changes in cellular processes, making it useful for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Triple Bond Compounds: Compounds featuring triple bonds, such as acetylene and cyanogen.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: A compound that acts as a peroxisome proliferator-activated receptor agonist.
Uniqueness
(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione is unique due to its combination of a thiazolidine ring, hydroxy-iodophenyl group, and prop-2-ynyl substituent. This structure provides distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.
Propriétés
IUPAC Name |
(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8INO3S/c1-2-5-15-12(17)11(19-13(15)18)7-8-3-4-10(16)9(14)6-8/h1,3-4,6-7,16H,5H2/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQKJGAQGGXXOI-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C(=CC2=CC(=C(C=C2)O)I)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)I)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B5150916.png)
![Prop-2-en-1-yl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5150924.png)
![3-[2-[3-(3,4-Difluoroanilino)piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5150936.png)
![N-(3-cyclopentylpropyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5150945.png)
![ethyl 4-(anilinocarbonyl)-3-methyl-5-{[(2-pyrimidinylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5150957.png)
![2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B5150973.png)
![4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B5150985.png)
![(5Z)-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B5150994.png)
![N-{1-[1-(2,5-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5151003.png)
![5-({3-ETHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5151007.png)
![ethyl 2-cyano-3-{4-[(3-methoxybenzoyl)amino]phenyl}-3-oxopropanoate](/img/structure/B5151015.png)
![N-{2-[4-(4-METHOXYBENZOYL)PIPERAZINO]ETHYL}-N-PHENYLETHANEDIAMIDE](/img/structure/B5151019.png)

![2-[(4-chlorophenyl)sulfonyl]-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5151032.png)
